molecular formula C12H10N2OS B10841695 2-Ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine

2-Ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine

Cat. No.: B10841695
M. Wt: 230.29 g/mol
InChI Key: UPHUXPVSRYTEBO-UHFFFAOYSA-N
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Description

2-ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that incorporates a furan ring, a thiophene ring, and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the thiophene ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2-ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

2-ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the furan, thiophene, and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

2-ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C12H10N2OS/c1-2-10-13-8-5-7-16-12(8)11(14-10)9-4-3-6-15-9/h3-7H,2H2,1H3

InChI Key

UPHUXPVSRYTEBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)C3=CC=CO3)SC=C2

Origin of Product

United States

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